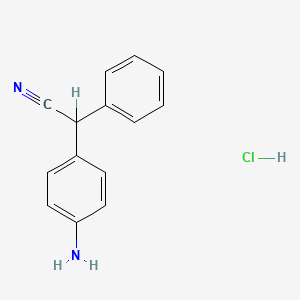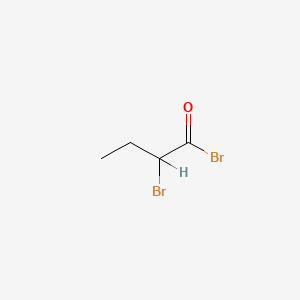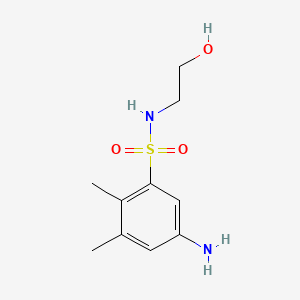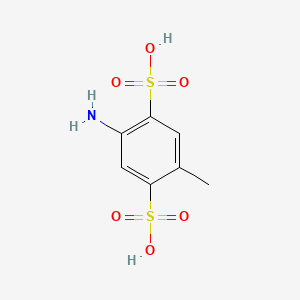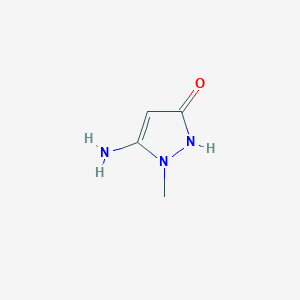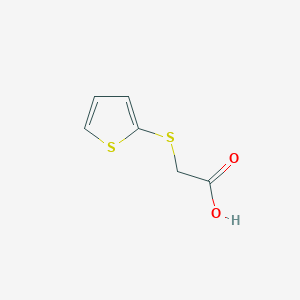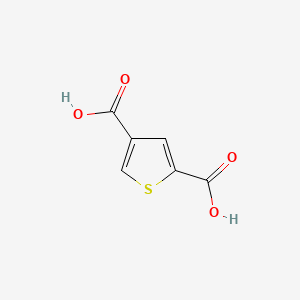
2,4-Thiophenedicarboxylic acid
Vue d'ensemble
Description
2,4-Thiophenedicarboxylic acid is a chemical compound that is used as a synthetic precursor for organic electronics materials . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .
Synthesis Analysis
The synthesis of 2,4-Thiophenedicarboxylic acid involves a series of chemical reactions. For instance, it has been used in the synthesis of poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4′-biphenyldicarboxylate) from 2,5-thiophenedicarboxylic acid (TDCA), 1,4-butanediol (BDO), and dimethyl 4,4′-biphenyldicarboxylate (BDD) .
Molecular Structure Analysis
The molecular formula of 2,4-Thiophenedicarboxylic acid is C6H4O4S . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
2,4-Thiophenedicarboxylic acid is involved in various chemical reactions. For example, it has been used in the synthesis of thiophene-based polymers (TBPs), a new class of polyesters . It has also been used in the enzymatic degradation process of biobased thiophene polyesters .
Physical And Chemical Properties Analysis
2,4-Thiophenedicarboxylic acid is a yellow to beige-pinkish or light brown crystalline compound . It has been used to improve the glass transition temperature and ultraviolet shielding properties of poly(butylene 2,5-thiophenedicarboxylate) (PBTF) .
Applications De Recherche Scientifique
Biologically Active Compounds
Thiophene-based analogs, including thiophene-2,4-dicarboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, including thiophene-2,4-dicarboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-2,4-dicarboxylic acid and its derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-2,4-dicarboxylic acid is also used in the fabrication of organic light-emitting diodes (OLEDs) .
Coordination Polymers
Thiophene-2,4-dicarboxylic acid is used in the synthesis of copper-based coordination polymers . These polymers exhibit low surface areas but unusually high isosteric heats of hydrogen adsorption .
Magnesium Coordination Networks
Thiophene-2,4-dicarboxylic acid may be used as a thiophene-based linker in the preparation of magnesium coordination networks .
Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)
Thiophene-2,4-dicarboxylic acid may also be used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .
Safety and Hazards
Orientations Futures
The use of 2,4-Thiophenedicarboxylic acid in the synthesis of bio-based polyesters has been explored, with the aim of replacing traditional fossil-based polymers . The excellent thermal stability, mechanical properties, and UV shielding properties of these polyesters suggest potential applications in outdoor products .
Mécanisme D'action
Target of Action
Thiophene-2,4-dicarboxylic acid, also known as 2,4-Thiophenedicarboxylic acid, is primarily used as a bridging ligand in the synthesis of metal-organic coordination polymers . These coordination polymers have been synthesized using double charged Sr (II) and Zn (II) cations . The compound’s primary targets are therefore these metal ions, which it binds to form coordination polymers .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The resulting coordination polymers have diverse structures, including 2D coordination polymers and porous supramolecular frameworks . The compound’s mode of action is therefore the formation of these coordination bonds, which result in the creation of these diverse structures .
Biochemical Pathways
The biochemical pathways affected by thiophene-2,4-dicarboxylic acid are primarily related to the formation and properties of the resulting coordination polymers . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s effect on these pathways results in the creation of materials with these properties .
Pharmacokinetics
The compound is used in solvothermal conditions to synthesize coordination polymers This suggests that the compound may have good solubility in certain solvents, which could impact its bioavailability
Result of Action
The primary result of thiophene-2,4-dicarboxylic acid’s action is the formation of coordination polymers with diverse structures and properties . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s action therefore results in the creation of materials with these properties .
Action Environment
The action of thiophene-2,4-dicarboxylic acid is influenced by the environmental conditions under which it is used. For example, the compound is used in solvothermal conditions to synthesize coordination polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure
Propriétés
IUPAC Name |
thiophene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDSGVPGCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957568 | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiophenedicarboxylic acid | |
CAS RN |
36157-39-8 | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2,4-thiophenedicarboxylic acid and its derivatives?
A1: 2,4-Thiophenedicarboxylic acid serves as a versatile building block for synthesizing diverse polycyclic aromatic compounds. Research demonstrates its utility in creating:
- Fused thiophene systems: Derivatives of 2,4-thiophenedicarboxylic acid can undergo ring-closure reactions to form various fused thiophene systems. These include indenothiophenes , phenaleno[b]thiophenes , and cyclopentathiophenes . The specific ring system formed depends on the substituents present on the thiophene ring and the reaction conditions.
- Thieno[2,3-d]pyrimidine derivatives: Isothiocyanato derivatives of 2,4-thiophenedicarboxylic acid can be used to synthesize thieno[2,3-d]pyrimidine derivatives, which have shown potential as radioprotective and anticancer agents .
Q2: How does the position of substituents on the 2,4-thiophenedicarboxylic acid scaffold influence the outcome of ring-closure reactions?
A2: The position of substituents significantly impacts the regioselectivity of ring-closure reactions.
- Identical functional groups at positions 2 and 4: These typically lead to the formation of indeno[1,2-c]thiophene systems .
- More reactive functional groups at position 5: These favor the formation of indeno[2,1-b]thiophene systems .
Q3: What spectroscopic techniques are helpful in characterizing the structure of compounds derived from 2,4-thiophenedicarboxylic acid?
A3: Researchers utilize a combination of spectroscopic methods to confirm the structure of synthesized compounds:
- 1H-NMR spectroscopy: This technique is crucial in identifying the specific isomers formed during ring-closure reactions. The deshielding effect of carbonyl groups on neighboring protons provides valuable information about the relative positions of the fused rings , , .
- UV/Vis spectroscopy: This method helps differentiate between isomers based on the anellation side of the thiophene ring .
- IR spectroscopy and mass spectrometry: These techniques provide further structural confirmation and information about functional groups present in the synthesized compounds .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





